N-Iodosaccharin
Overview
Description
N-Iodosaccharin (NISac) is a derivative of saccharin, a well-known artificial sweetener. It is an iodine-containing compound that has gained attention in organic synthesis due to its utility as a reagent in various chemical transformations. NISac has been shown to be a versatile catalyst and reagent in the synthesis of different organic compounds, including halohydrins, oxazines, and saccharin derivatives .
Synthesis Analysis
The synthesis of N-Iodosaccharin is not directly described in the provided papers. However, it can be inferred that similar to other N-halosaccharins, NISac could be prepared from saccharin through halogenation reactions. For instance, N-Thiocyanatosaccharin is prepared from saccharin in two steps with a 71% overall yield . This suggests that NISac might also be synthesized through a straightforward procedure, potentially involving the introduction of iodine into the saccharin molecule.
Molecular Structure Analysis
The molecular structure of N-Iodosaccharin has been examined through X-ray diffraction and NMR, revealing that it forms electron-donor-acceptor (EDA) complexes with various ligands. These complexes are stable, crystalline compounds where the ligand is bound to the iodine atom in a nearly linear arrangement. The N–I bond in the halosaccharin moiety is not always coplanar with the isothiazole ring, indicating a degree of flexibility in the molecule. Quantum-chemical calculations, including DFT, have been used to model these complexes, showing that the computed geometry fits better when optimized in a polar solvent continuum rather than in vacuum .
Chemical Reactions Analysis
N-Iodosaccharin has been utilized in a variety of chemical reactions. It acts as a catalyst for the formal [2+4] cycloaddition of imines and enones to form 1,3-oxazines with high yields and without by-product formation. The catalyst can be recovered and reused without loss of efficiency . Additionally, NISac has been used for the iodination of aromatic compounds in room temperature ionic liquids, even allowing for the iodination of less activated arenes such as toluene under mild conditions . It also reacts with electron-deficient alkenes to yield halohydrins with high antistereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Iodosaccharin are inferred from its reactivity and stability in various reactions. It is a crystalline compound that can form stable complexes with ligands, indicating solid-state stability. Its reactivity in catalyzing cycloaddition reactions and in promoting iodination under mild conditions suggests that it is a reactive iodine(III) species with potential applications in a wide range of organic transformations .
Scientific Research Applications
Iodination of Alkenes and Aromatics
N-Iodosaccharin has been identified as a mild and efficient iodination reagent. It facilitates the iodination of activated aromatics and alkenes quickly and under very mild conditions, without the need for strong acids or heavy metals. This reagent is particularly noted for not affecting oxidizable groups like hydroxyl or aldehyde, making it suitable for a range of chemical applications (Dolenc, 2000).
Synthesis of Halohydrins
Another application of N-Iodosaccharin, along with N-Bromosaccharin, is in the reaction with electron-deficient alkenes such as α,β-unsaturated ketones, acids, esters, and nitriles in aqueous organic solvents. This process yields halohydrins in good yields, typically at room temperature, and with high antistereoselectivity (Urankar et al., 2005).
Catalysis in Cycloaddition Reactions
N-Iodosaccharin (NISac) has been reported as a new reusable catalyst for the synthesis of 1,3-oxazines via formal [2+4] cycloaddition of imines and enones. This process is characterized by no by-product formation, operational simplicity, ambient temperature conditions, and high yields. Furthermore, the catalyst NISac can be easily recovered and reused without losing efficiency (Rai & Yadav, 2010).
Aromatic Iodination in Ionic Liquids
N-Iodosaccharin is used in more reactive iodination conditions combining the use of room temperature ionic liquids. Even less activated arenes like toluene can be iodinated efficiently under these mild conditions (Bailey & Handy, 2011).
EDA Complex Formation
N-Iodosaccharin forms EDA complexes with nitrogen and oxygen electron-pair donors. These complexes are stable, crystalline compounds with ligands bound to the halogen atom in a nearly linear arrangement. The strength of these interactions and the flexibility in the N–X bond are notable features (Dolenc & Modec, 2009).
Hydrolysis of Thioglycosides
N-Iodosaccharin facilitates the mild hydrolysis of thioglycosides to corresponding hemiacetals without any co-activator requirement. This process is significant as it leaves most carbohydrate-protecting groups unaffected (Mandal & Misra, 2007).
Co-Crystal Studies Under Pressure
Studies on N-Iodosaccharin-pyridine co-crystals under hydrostatic pressure provide insights into the structural behavior of organic co-crystals under varying pressures. This research helps understand the anisotropic strain and twinning behavior in molecular crystals (Vijayakumar-Syamala et al., 2022).
Safety And Hazards
N-Iodosaccharin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-iodo-1,1-dioxo-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKQROJYWLWDMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429054 | |
Record name | N-Iodosaccharin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Iodosaccharin | |
CAS RN |
86340-94-5 | |
Record name | N-Iodosaccharin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086340945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Iodosaccharin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Iodosaccharin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-IODOSACCHARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11WJR74OBI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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